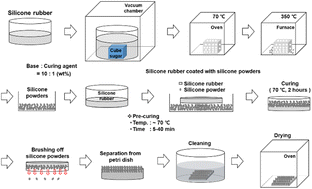Influence of surface structure on friction and wear characteristics of silicone rubber for hydraulic rod seals
RSC Advances Pub Date: 2023-11-16 DOI: 10.1039/D3RA06485A
Abstract
This research investigates the impact of surface structure on the friction and wear characteristics of silicone rubber used as a material for hydraulic rod seals. Various silicone rubber specimens with different surface structures were prepared, and their surface morphology, water contact angle, and surface roughness were compared. Friction tests were conducted using a reciprocating sliding method to evaluate the friction coefficient and wear characteristics. The results revealed that the silicone rubber specimens coated with silicone powder exhibited a significant increase in surface roughness. However, this increase was accompanied by a decrease in surface energy, leading to the absorption and dispersion of contact pressure and frictional stress, resulting in a friction-reducing effect. Consequently, the silicone rubber specimens coated with silicone powder demonstrated a friction coefficient more than 70% lower on average compared to bare silicone rubber, and exhibited minimal wear characteristics. The irregular microstructures formed on the surface of the silicone rubber are believed to contribute to these friction and wear improvements. Alterations in stress and contact behavior of bare silicone rubber and silicone powder-coated silicone rubber with pre-curing time during indentation and sliding movements were validated through finite element analysis. These findings provide valuable insights for enhancing the performance and durability of hydraulic rod seals made from silicone rubber. This research is expected to contribute to further studies aimed at improving hydraulic seal materials.


Recommended Literature
- [1] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [2] Mineralogical chemistry
- [3] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [4] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [5] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [6] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [7] Luminescent polymorphic crystals: mechanoresponsive and multicolor-emissive properties
- [8] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [9] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [10] Hydrogels formed from Fmoc amino acids†

Journal Name:RSC Advances
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 124387-19-5
-
CAS no.: 1068-69-5









